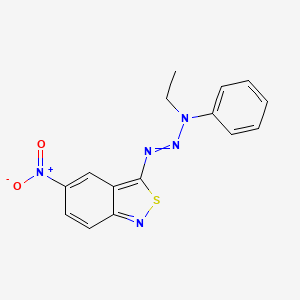![molecular formula C10H10O B12590131 Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol CAS No. 343271-20-5](/img/structure/B12590131.png)
Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[4400~2,5~]deca-1(10),6,8-trien-2-ol is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of functional group transformations to introduce the hydroxyl group at the desired position. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the process is cost-effective and environmentally friendly. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Some derivatives of this compound have shown promise in preclinical studies for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism by which Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.4.0.0~2,5~]deca-1(10),3,6,8-tetraene: Similar in structure but lacks the hydroxyl group.
Tricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one: Contains a different ring structure and functional groups.
Bicyclo[2.2.2]octene derivatives: Structurally similar but with different ring sizes and functional groups.
Uniqueness
Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol is unique due to its specific tricyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its stability and versatility make it a valuable compound in various fields of research .
Properties
CAS No. |
343271-20-5 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
tricyclo[4.4.0.02,5]deca-1(10),6,8-trien-2-ol |
InChI |
InChI=1S/C10H10O/c11-10-6-5-9(10)7-3-1-2-4-8(7)10/h1-4,9,11H,5-6H2 |
InChI Key |
VFAXRGMYEDYTFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1C3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


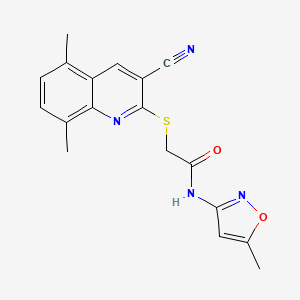
![Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12590056.png)
![5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole](/img/structure/B12590066.png)
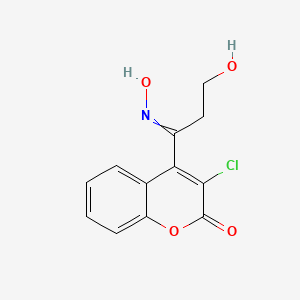
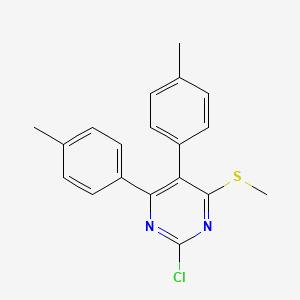
![6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12590081.png)
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid](/img/structure/B12590084.png)
![1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B12590090.png)
phosphane](/img/structure/B12590092.png)
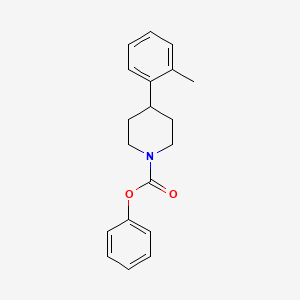
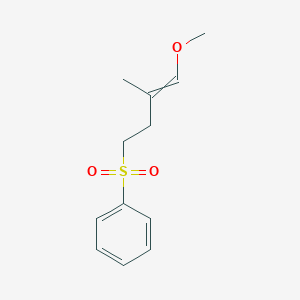
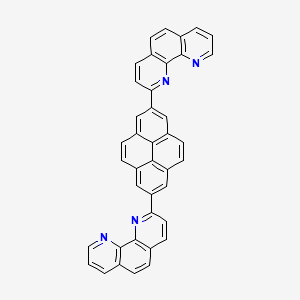
![Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]-](/img/structure/B12590114.png)
